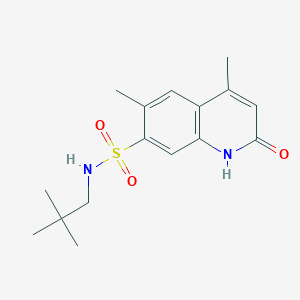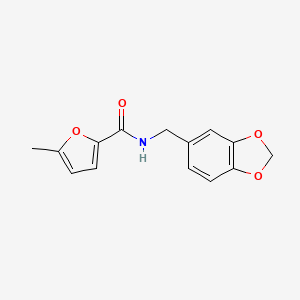
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile, also known as CMMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMMA is a member of the acrylonitrile family, which is known for its diverse range of biological activities. In
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been used as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to have antioxidant properties, which may protect against oxidative stress. In cancer cells, 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to induce cell death and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile also has a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. One area of interest is the development of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile-based therapeutics for the treatment of various diseases. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile and its potential toxicity.
Métodos De Síntesis
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile can be synthesized through a simple reaction between 4-chlorobenzaldehyde and 4-methoxy-3-methylphenylacetonitrile in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-9-13(3-8-17(12)20-2)10-15(11-19)14-4-6-16(18)7-5-14/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNIDUFTMCKJHA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)
![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)
